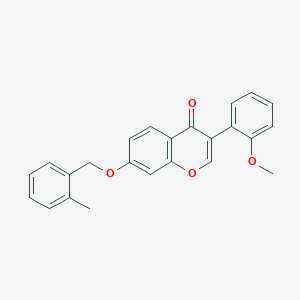
3-(2-methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are commonly found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol with an appropriate diketone under acidic conditions.
Benzylation: The 7-position benzyl ether can be introduced by reacting the chromenone intermediate with 2-methylbenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways, thereby reducing the progression of the disease.
Modulating Receptors: It can bind to and modulate the activity of certain receptors, leading to changes in cellular signaling and function.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one
- 3-(2-Methoxyphenyl)-7-((2-chlorobenzyl)oxy)-4H-chromen-4-one
- 3-(2-Methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-2-one
Uniqueness
3-(2-Methoxyphenyl)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and benzyl ether groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H20O4/c1-16-7-3-4-8-17(16)14-27-18-11-12-20-23(13-18)28-15-21(24(20)25)19-9-5-6-10-22(19)26-2/h3-13,15H,14H2,1-2H3 |
InChI Key |
PPTITFCYMITDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















